molecular formula C25H30N2O4S B5070225 N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

カタログ番号: B5070225
分子量: 454.6 g/mol
InChIキー: MVZLGXBWFJBQKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-10059, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that plays a key role in migraine pathophysiology, and CGRP receptor antagonists are a promising new class of migraine therapeutics. In

作用機序

CGRP is a neuropeptide that is released from trigeminal neurons during migraine attacks and causes vasodilation and inflammation. The CGRP receptor is a G protein-coupled receptor that is expressed on trigeminal neurons and vascular smooth muscle cells. N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a selective antagonist of the CGRP receptor that inhibits the binding of CGRP to the receptor and prevents its downstream signaling.
Biochemical and Physiological Effects:
In addition to its effects on migraine, this compound has been shown to have other physiological effects. In animal studies, this compound was found to decrease blood pressure and heart rate, likely due to its inhibition of CGRP-induced vasodilation. This compound has also been shown to inhibit the growth of breast cancer cells in vitro, although the mechanism of this effect is not yet fully understood.

実験室実験の利点と制限

One advantage of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its selectivity for the CGRP receptor, which allows for the specific inhibition of CGRP signaling without affecting other signaling pathways. However, one limitation is that this compound is not yet widely available and may be expensive to obtain for some researchers.

将来の方向性

There are several future directions for research on N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of this compound for the treatment of other conditions that involve CGRP signaling, such as cluster headache and trigeminal neuralgia. Another area of interest is the development of more potent and selective CGRP receptor antagonists that may have improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other physiological systems.

合成法

The synthesis of N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form N-1-adamantyl-4-methoxybenzamide, and the subsequent reaction of this intermediate with phenylsulfonyl chloride and glycine to form this compound. The synthesis is detailed in a patent filed by Addex Therapeutics, the company that developed this compound.

科学的研究の応用

N~1~-1-adamantyl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical and clinical trials for the treatment of migraine. In a phase IIb clinical trial, this compound was found to significantly reduce the frequency of migraine attacks compared to placebo. This compound has also been studied in animal models of migraine, where it was found to inhibit CGRP-induced vasodilation and decrease trigeminal neuron activation.

特性

IUPAC Name

N-(1-adamantyl)-2-[N-(benzenesulfonyl)-4-methoxyanilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-31-22-9-7-21(8-10-22)27(32(29,30)23-5-3-2-4-6-23)17-24(28)26-25-14-18-11-19(15-25)13-20(12-18)16-25/h2-10,18-20H,11-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZLGXBWFJBQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC23CC4CC(C2)CC(C4)C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。